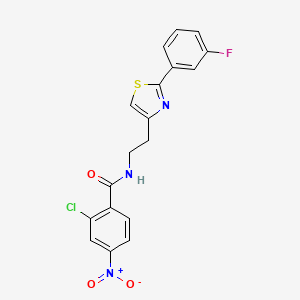

![molecular formula C17H18F3NO5S2 B2537982 3-[(furan-2-yl)methanesulfonyl]-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}pyrrolidine CAS No. 2097911-48-1](/img/structure/B2537982.png)

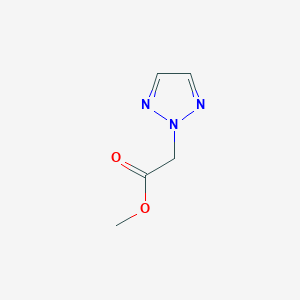

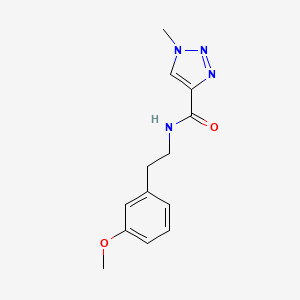

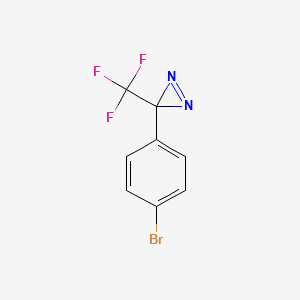

3-[(furan-2-yl)methanesulfonyl]-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

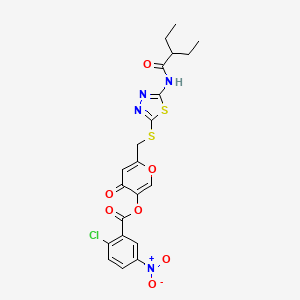

3-[(furan-2-yl)methanesulfonyl]-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}pyrrolidine is a useful research compound. Its molecular formula is C17H18F3NO5S2 and its molecular weight is 437.45. The purity is usually 95%.

The exact mass of the compound 3-((Furan-2-ylmethyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Functionalization of Heterocycles

Access to Sulfonylated Furans or Imidazo[1,2-a]pyridines

A method for synthesizing sulfonylated furan or imidazo[1,2-a]pyridine derivatives through a domino reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been developed. This strategy is noted for its excellent functional group tolerance and efficiency (Cui et al., 2018).

Furan and Pyrrole Synthesis

Research into the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines has led to novel methods for synthesizing substituted furans and pyrroles. These compounds are significant in the chemical synthesis landscape due to their presence in natural products and various pharmaceutical agents (Kelly, Kerrigan, & Walsh, 2008).

Aromatic Sulfide Synthesis

A palladium-catalyzed method for creating aromatic thioethers using Na2S2O3 as a sulfur source has been shown to be compatible with furan, along with other heterocycles, providing a less odorous and more environmentally friendly approach to C-S bond formation (Qiao, Wei, & Jiang, 2014).

Novel Chromophores and Materials Science

Sulfonyl-Substituted Pyrrole Chromophores

The synthesis of novel sulfonyl-substituted pyrrole chromophores for potential applications in nonlinear optics has been explored. These chromophores exhibit unique UV–vis absorption characteristics and thermal stability, indicating their potential for advanced material applications (Chou & Yeh, 2001).

Gold-Catalyzed Syntheses

Gold-Catalyzed Synthesis of Furans

A gold-catalyzed process for synthesizing densely functionalized 3-carboxyfuran derivatives from sulfonium ylides and alkynes has been reported. This method offers a simple and flexible approach to constructing furan cores, which are prominent in natural product synthesis (Huang et al., 2012).

Mecanismo De Acción

Target of action

Furan derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Mode of action

Furan derivatives often interact with biological targets through their aromatic ring system .

Biochemical pathways

Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Furan derivatives can participate in various biochemical reactions due to their aromatic ring structure .

Propiedades

IUPAC Name |

3-(furan-2-ylmethylsulfonyl)-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO5S2/c18-17(19,20)14-4-1-3-13(9-14)11-28(24,25)21-7-6-16(10-21)27(22,23)12-15-5-2-8-26-15/h1-5,8-9,16H,6-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSFJJLNIHFVKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537906.png)

![N-(2-chlorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2537913.png)

![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537914.png)

![(5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2537916.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2537919.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2537922.png)